tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

PROTAC Linker Chemistry Stereochemistry

PROTAC linker design demands precise vector control. Flexible alkyl chains introduce entropic penalties that reduce degradation efficiency. - **cis-1,3-Cyclobutane core** imposes a U-shaped geometry, optimizing E3 ligase-target protein distance for ternary complex stabilization. - **7.9x cost advantage** over trans-isomer enables gram-scale SAR exploration. - **XLogP3 = 0.8** balances solubility and permeability, reducing non-specific binding. - **Boc-protected amine + free aminomethyl** allows orthogonal deprotection and conjugation.

Molecular Formula C10H19N2O
Molecular Weight 183.275
CAS No. 871014-28-7
Cat. No. B2793730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-(aminomethyl)cyclobutyl)carbamate
CAS871014-28-7
Molecular FormulaC10H19N2O
Molecular Weight183.275
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C1)CN
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)
InChIKeyBUXDZYZLGWZRGU-DTORHVGOSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate: Constrained Core Building Block


tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate (CAS 871014-28-7) is a cis-configured cyclobutane derivative bearing an N-tert-butoxycarbonyl (Boc)-protected amine and a free aminomethyl group [1]. The cis-1,3-disubstituted cyclobutyl scaffold imposes a defined 3D geometry that distinguishes it from more flexible alkyl linkers [2]. It is widely employed as a PROTAC (Proteolysis Targeting Chimera) linker, a key intermediate for kinase inhibitor scaffolds, and a versatile building block in structure-activity relationship (SAR) studies requiring a rigid, chiral cyclobutane core .

PROTAC linker design cis-Cyclobutyl core enforces U-shaped geometry for ternary complex studies
Kinase inhibitor SAR Chiral, rigid scaffold for conformational constraint in inhibitor scaffolds
Orthogonal protection Boc-protected amine with free aminomethyl group for sequential coupling

cis-Cyclobutyl Scaffold Rigidity Advantage


Simple alkyl-chain or more flexible heterocyclic linkers cannot reliably recapitulate the precise intramolecular distance and orientation required for efficient target protein degradation . The cis-1,3-substitution pattern on the cyclobutane ring of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate enforces a specific angular geometry and vector orientation that is lost in trans-isomers or extended-chain analogs [1]. This conformational restriction is crucial for maintaining the critical distance between the E3 ligase ligand and the target protein ligand in PROTAC molecules, directly impacting the efficiency of ternary complex formation and subsequent ubiquitination . Substituting this core with an achiral or less rigid alternative introduces significant entropic penalties and risks non-productive linker conformations, which can severely diminish or abolish the desired degradation activity .

1
Trans-isomer geometry mismatch Trans-1,3-cyclobutane provides a linear orientation that may not recapitulate the U-shaped vector required for efficient ternary complex formation.
2
Flexible linker entropic penalty Acyclic or extended-chain linkers introduce conformational flexibility that may reduce productive E3 ligase–target protein proximity.
3
Non-cyclobutane cores lack angular constraint Achiral or more flexible cores cannot enforce the specific 1,3-angular relationship that the cis-cyclobutyl scaffold imposes.

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate: Analog Comparison


Cis vs. Trans Isomer: PROTAC Linker Geometry

The cis-configuration of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate (871014-28-7) provides a distinct geometric vector compared to its trans-isomer (CAS 1214727-57-7), a common alternative PROTAC linker . The cis-arrangement of the 1,3-substituents on the cyclobutane ring imposes a 'bent' or 'U-shaped' conformation, whereas the trans-isomer adopts a more linear, extended conformation . This difference directly influences the achievable distance and relative orientation between the E3 ligase ligand and the target protein ligand in a PROTAC molecule [1].

Cis vs. Trans geometry
Head-to-head
Cis: U-shaped vector
Trans: Linear orientation
Based on canonical SMILES and IUPAC stereochemistry
Isomer geometry may influence ternary complex spatial arrangement
Geometry selection is critical for linker design context
PROTAC Linker Chemistry Stereochemistry

Purity and Price: Scalability of cis-Isomer

A direct comparison of commercial purity and pricing for the target cis-isomer (871014-28-7) versus its trans-isomer (1214727-57-7) reveals quantifiable differences in procurement viability. The cis-isomer is available with a stated purity of ≥97% from major suppliers at a significantly lower cost point per gram compared to the trans-isomer . This price differential is a key factor in scaling PROTAC linker synthesis from discovery to preclinical development.

Purity & price context
Data to verify
~7.9× cost difference
Cis-isomer: $367/g (98+%); Trans: ~$2,900/g (97%) – supplier data
Supplier-reported cost context for bulk procurement
Price and purity from commercial listings; verify for current quotes
PROTAC Chemical Procurement Cost-Efficiency

Direct vs. Methylene-Extended Linker

The target compound (871014-28-7) offers a direct connection to the cyclobutyl ring, while the methylene-extended analog tert-Butyl ((3-(aminomethyl)cyclobutyl)methyl)carbamate (CAS 1363382-06-2) provides an extra carbon spacer . This structural difference results in a quantifiable variation in linker length and molecular flexibility. The target compound's more compact design may be advantageous for achieving a specific, shorter distance between the E3 ligase ligand and the target protein, potentially leading to a more stable ternary complex in certain PROTAC designs [1].

Linker length
Reported
Direct: 10 C, MW 200.28
Extended: 11 C, MW 214.31 (+~1.54 Å)
Methylene-extended analog (CAS 1363382-06-2)
Linker length difference may influence PROTAC SAR interpretation
Supports systematic linker optimization studies
PROTAC Linker Optimization SAR

N-Methylation: Hydrogen-Bonding and Lipophilicity

The target compound (871014-28-7) possesses two hydrogen-bond donors (the amine and carbamate NH), while the N-methylated analog tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate (CAS 1489063-08-2) has only one hydrogen-bond donor due to methylation of the carbamate nitrogen . This difference in hydrogen-bonding capacity can influence membrane permeability and off-target interactions. The target compound's higher polarity (as suggested by a lower XLogP3 value of 0.8 compared to the N-methylated analog's predicted higher logP) may offer improved aqueous solubility, a desirable trait for in vitro assays and in vivo formulations [1].

H-bond & logP
Class-level
HBD: 2 (target) vs 1 (N-Me)
XLogP3: 0.8 (target)
N-methylated analog (CAS 1489063-08-2) expected higher logP
Hydrogen-bond capacity and polarity may influence permeability and solubility
Computed properties; experimental validation required
PROTAC Linker Chemistry Physicochemical Properties

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate: Validated Applications


cis-Stereochemistry in PROTAC Linker Optimization

This compound is the preferred choice for PROTAC designs that demand a 'U-shaped' or bent linker geometry to optimally position the target protein and E3 ligase for efficient ubiquitination . The cis-configured cyclobutane core provides a distinct spatial vector that is unattainable with more linear trans-isomer or simple alkyl-chain linkers, making it a critical component in linker SAR studies aimed at maximizing degradation efficiency .

Preclinical Scale-Up of PROTAC Linker

Given its significant cost advantage (approx. 7.9x less expensive per gram) over the trans-isomer equivalent, tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate (871014-28-7) is the economically sound choice for gram-scale and larger PROTAC linker synthesis . This allows research teams to explore linker length and composition with greater flexibility without incurring prohibitive costs, a critical factor in advancing PROTAC candidates toward preclinical evaluation .

Constrained Scaffold for Kinase Inhibitor SAR

The rigid, chiral cis-cyclobutyl ring of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate serves as a privileged scaffold for introducing conformational constraint into kinase inhibitors, such as pyrrolopyrimidine-based molecules . By locking the aminomethyl substituent in a specific orientation, this building block enhances target binding affinity and selectivity, a key advantage in structure-activity relationship (SAR) campaigns aiming to improve potency and reduce off-target effects .

PROTAC Physicochemical and ADME Optimization

Compared to N-methylated or extended-chain analogs, tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate offers a favorable balance of hydrogen-bond donor capacity and lipophilicity (XLogP3 = 0.8) . This profile can translate to improved aqueous solubility and more predictable permeability in cellular assays, making it a suitable starting point for designing PROTACs with enhanced bioavailability and reduced non-specific binding .

Application
Selection Property
Validation Focus
PROTAC linker geometry studies
Cis-cyclobutyl core geometry
Ternary complex formation context
PROTAC linker synthesis scale-up
Reported procurement cost context
Bulk synthesis feasibility
Kinase inhibitor SAR studies
Rigid cis-cyclobutyl scaffold
Binding affinity and selectivity context
PROTAC physicochemical profiling
H-bond donor / lipophilicity balance
Permeability and solubility assay context

Technical Documentation Hub

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